molecular formula C16H27NO3 B7508341 3-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one

3-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one

Cat. No.: B7508341
M. Wt: 281.39 g/mol
InChI Key: QKAYZWXZDGLGRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one, also known as CP 47,497, is a synthetic cannabinoid that is commonly used in scientific research. This compound is known for its ability to bind to cannabinoid receptors in the brain and produce psychoactive effects similar to those of THC, the active ingredient in marijuana.

Mechanism of Action

3-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one 47,497 binds to cannabinoid receptors in the brain, specifically the CB1 receptor. This binding activates a signaling pathway that leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. These neurotransmitters are responsible for the psychoactive effects of this compound 47,497, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
This compound 47,497 has been shown to have a number of biochemical and physiological effects, including increased heart rate, decreased body temperature, and altered blood pressure. It has also been shown to have analgesic and anti-inflammatory properties, making it a potential treatment for chronic pain and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one 47,497 in lab experiments is its potency and efficacy. This compound is highly selective for the CB1 receptor, which makes it a useful tool for studying the effects of cannabinoid receptor activation. However, one limitation of using this compound 47,497 is its potential for abuse and addiction. This compound has been shown to have psychoactive effects similar to those of THC, which may make it difficult to use in certain research settings.

Future Directions

There are a number of future directions for research on 3-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one 47,497. One area of interest is the development of new synthetic cannabinoids that are more selective for specific cannabinoid receptors. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the brain and body, including their potential for addiction and abuse. Additionally, researchers are interested in studying the potential therapeutic applications of this compound 47,497 and other synthetic cannabinoids, particularly in the treatment of chronic pain and inflammation.

Synthesis Methods

3-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one 47,497 can be synthesized using a multi-step process that involves the reaction of various chemicals such as 4-hydroxyindole, cyclohexanone, and 1,4-dioxaspiro[4.5]decane. The final product is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.

Scientific Research Applications

3-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one 47,497 is commonly used in scientific research to study the effects of synthetic cannabinoids on the brain and body. This compound is often used as a reference standard for testing the potency and efficacy of other synthetic cannabinoids. It has also been used to study the effects of cannabinoids on pain, inflammation, and anxiety.

Properties

IUPAC Name

3-cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO3/c18-15(7-6-14-4-2-1-3-5-14)17-10-8-16(9-11-17)19-12-13-20-16/h14H,1-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKAYZWXZDGLGRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)N2CCC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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